molecular formula C27H34F2O7 B1670567 Difluprednate CAS No. 23674-86-4

Difluprednate

Cat. No.: B1670567
CAS No.: 23674-86-4
M. Wt: 508.5 g/mol
InChI Key: WYQPLTPSGFELIB-JTQPXKBDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Difluprednate is a potent synthetic corticosteroid that has been well-characterized in scientific literature for its anti-inflammatory properties . As a research chemical, it serves as a valuable tool for investigating inflammatory pathways and cellular responses. Its primary established mechanism of action involves inhibiting the release of inflammatory mediators, such as prostaglandins, which are responsible for causing swelling, redness, and pain . This action makes it a compound of significant interest for studies in immunology and cell signaling. In a research context, this compound is particularly useful for modeling corticosteroid effects in vitro and in vivo. Researchers utilize it to explore the mechanisms of glucocorticoid receptor agonism and the subsequent modulation of gene expression related to the immune response . Its high potency, attributed to its molecular structure which includes fluoride atoms, enhances its cellular uptake and binding affinity, providing a robust effect in experimental settings . This product is supplied as a high-purity compound to ensure consistent and reliable results in your research. It is intended for laboratory analysis and investigational applications only. This compound is strictly For Research Use Only and is not intended for diagnostic or therapeutic use, or for human or veterinary consumption.

Properties

IUPAC Name

[(6S,8S,9R,10S,11S,13S,14S,17R)-17-(2-acetyloxyacetyl)-6,9-difluoro-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34F2O7/c1-5-6-23(34)36-26(22(33)14-35-15(2)30)10-8-17-18-12-20(28)19-11-16(31)7-9-24(19,3)27(18,29)21(32)13-25(17,26)4/h7,9,11,17-18,20-21,32H,5-6,8,10,12-14H2,1-4H3/t17-,18-,20-,21-,24-,25-,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYQPLTPSGFELIB-JTQPXKBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1(CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C(=O)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C(=O)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34F2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0046773
Record name Difluprednate
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Molecular Weight

508.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Difluprednate
Source Human Metabolome Database (HMDB)
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CAS No.

23674-86-4
Record name Epitopic
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Record name Difluprednate [USAN:INN:JAN]
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Record name Difluprednate
Source DrugBank
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Record name Difluprednate
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Record name DIFLUPREDNATE
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Record name Difluprednate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

191-194
Record name Difluprednate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06781
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Preparation Methods

The synthesis of difluprednate involves several steps starting from prednisolone acetate. The preparation method includes:

    Enolization Esterification and 6-Electrophilic Fluorination: Prednisolone acetate undergoes enolization esterification followed by 6-electrophilic fluorination to yield an intermediate compound.

    9,11 Elimination: The intermediate compound is subjected to 9,11 elimination to form another intermediate.

    9,11 Double Bond Bromine Hydroxylation, Epoxidation, and 21-bit Hydrolysis: This intermediate undergoes bromine hydroxylation, epoxidation, and hydrolysis to form another intermediate.

    9,11 Epoxyfluoro Ring Opening: The final step involves the ring opening of the epoxyfluoro intermediate to produce this compound.

Industrial production methods focus on optimizing these steps to ensure high yield, cost-effectiveness, and environmental sustainability.

Chemical Reactions Analysis

Degradation Pathways

Difluprednate undergoes various chemical reactions that can lead to degradation, particularly under alkaline conditions. Research indicates that when this compound is refluxed with 2.0 M sodium hydroxide for an extended period (8 hours), it undergoes significant hydrolysis, resulting in the formation of degradation products such as difluoroprednisolone butyrate (DFB) and hydroxyfluoroprednisolone butyrate (HFB) .

Electrochemical Behavior

The electrochemical behavior of this compound has been studied using differential pulse voltammetry (DPV). The oxidation and reduction processes of this compound at a glassy carbon electrode have been characterized, revealing that the ketone group in this compound can be reduced to a hydroxyl group, indicating two-electron transfer during the reduction process .

Table 2: Electrochemical Parameters of this compound

ParameterValue
Linearity Range2.0×1071.0×1062.0\times 10^{-7}-1.0\times 10^{-6} M
Oxidation PeakShifted to more negative potential with increased scan rate
Reduction MechanismTwo-electron gain

Stability Testing

Stability testing is crucial for understanding how this compound's quality changes over time under various conditions. Studies have demonstrated that this compound remains stable under acidic and neutral conditions but degrades rapidly in alkaline environments .

Pharmacokinetics and Metabolism

Upon ocular administration, this compound is rapidly deacetylated into its active metabolite, DFB, which retains corticosteroid activity. Subsequent metabolism leads to the formation of HFB, which is considered an inert metabolite, thus limiting systemic exposure .

Table 3: Pharmacokinetic Parameters of this compound

ParameterAqueous HumorCorneaConjunctiva
T max (min)301560
C max (ng/mL)35107225,288
T 1/2 (h)2.11.14.6

Scientific Research Applications

Treatment of Postoperative Inflammation

Difluprednate is widely used to manage inflammation after cataract surgery. A pivotal study demonstrated that this compound 0.05% administered four times daily is noninferior to prednisolone acetate 1% dosed eight times daily in reducing inflammation post-surgery. The study involved 110 patients and showed comparable efficacy in improving anterior chamber cell scores, with this compound providing a more rapid resolution of inflammation .

Clinical Study Findings:

  • Efficacy: this compound resulted in significant improvements in anterior chamber cell scores compared to saline controls, indicating effective anti-inflammatory action.
  • Safety Profile: The side effects were minimal, with intraocular pressure changes being monitored closely.

Management of Anterior Uveitis

This compound has been evaluated for its efficacy in treating anterior uveitis, an inflammatory condition affecting the front part of the eye. A phase 3 noninferiority trial compared this compound with betamethasone and found that both treatments were effective, but this compound showed a faster improvement in symptoms .

Key Findings:

  • Study Design: 136 patients with endogenous anterior uveitis were randomized to receive either this compound or betamethasone.
  • Results: By day 14, both groups showed improvement; however, more patients receiving this compound achieved lower cell scores by day 7 compared to those on betamethasone.

Efficacy in Anterior Scleritis

A retrospective chart review assessed the effectiveness of this compound as an adjunct therapy for patients with anterior scleritis undergoing systemic treatment. The study analyzed data from 32 patients and found that adding this compound led to clinical resolution in approximately 79.6% of cases .

Study Insights:

  • Demographics: Predominantly older adults (median age 57), with a significant portion having associated systemic diseases.
  • Outcomes: Median time to achieve inactivity was about 9 weeks, with higher response rates observed in patients using more frequent drops.

Comparative Studies on Efficacy

This compound has also been compared against other corticosteroids like prednisolone acetate in various studies. One notable multicenter trial indicated that this compound was as effective as prednisolone acetate but required fewer doses per day, which could improve patient compliance .

StudyTreatment ComparisonPrimary EndpointKey Findings
This compound vs PrednisoloneChange in AC cell gradeNoninferior efficacy; faster resolution with this compound
This compound + Systemic TherapyClinical resolution of scleritis79.6% resolution rate; median inactivity time 9 weeks
This compound vs BetamethasoneImprovement in uveitis symptomsFaster symptom relief with this compound

Ocular Bioavailability

Research has shown that the formulation of this compound as an emulsion significantly enhances its ocular bioavailability compared to suspension forms. A study indicated that the emulsion formulation provided higher aqueous humor concentrations and improved therapeutic outcomes .

Formulation Insights:

  • Particle Size Impact: Studies indicated that emulsions with specific particle sizes (around 110 nm) enhance drug transfer efficiency within ocular tissues.
  • Bioavailability Results: The emulsion form showed a 40% increase in bioavailability over suspension formulations.

Mechanism of Action

Difluprednate exerts its effects by inducing the production of phospholipase A2 inhibitory proteins known as lipocortins. These proteins inhibit the release of arachidonic acid from cell membrane phospholipids, thereby reducing the formation of pro-inflammatory mediators such as prostaglandins and leukotrienes. This mechanism helps in reducing inflammation and pain .

Comparison with Similar Compounds

Efficacy

  • Non-Inferiority in Uveitis: In two Phase III trials, this compound 0.05% (four times daily) was non-inferior to prednisolone acetate 1% (eight times daily) in resolving anterior chamber cells (mean reduction: −2.2 vs. −2.0 at day 14; P = 0.16) and flare grades . By day 21, 71.3% of this compound-treated patients achieved complete clearance of anterior chamber cells versus 54.7% with prednisolone acetate (P = 0.02) .
  • Postoperative Inflammation : this compound showed comparable efficacy to prednisolone acetate in pediatric cataract surgery, with 78.9% vs. 77.5% achieving complete anterior chamber cell clearance by week 2 .

Practical Considerations

  • Dosing Frequency : this compound’s emulsion formulation allows fewer daily doses (four vs. eight times daily), improving patient compliance .
  • Cost : this compound is >4× more expensive than prednisolone acetate .

This compound vs. Loteprednol Etabonate

Efficacy

  • Postoperative Inflammation : Both drugs achieved similar rates of inflammation resolution (~70–75% clinical response) in placebo-controlled trials .

Biological Activity

Difluprednate is a potent topical corticosteroid primarily used for managing inflammation and pain associated with ocular surgery. Its unique chemical structure enhances its biological activity, making it effective in various clinical scenarios, particularly in ophthalmology.

This compound is characterized by two fluorination modifications at carbons 6 and 9, a butyrate group at carbon 17, and an acetic acid group at carbon 21. These modifications increase its potency and anti-inflammatory properties while enhancing corneal penetration. Upon administration, this compound is rapidly deacetylated to its active metabolite, difluoroprednisolone butyrate (DFB), which exhibits a significantly higher binding affinity for glucocorticoid receptors compared to traditional corticosteroids like prednisolone .

General Efficacy

This compound has demonstrated substantial efficacy in reducing inflammation post-surgery. In a study comparing this compound 0.05% to prednisolone acetate 1%, results indicated that this compound was noninferior in managing anterior chamber cell (ACC) grades, with significant improvements noted as early as day 3 post-treatment .

Treatment Day 3 ACC Grade Day 14 ACC Grade Complete Clearing (Day 21)
This compound 0.05%1.0-2.273.9%
Prednisolone Acetate 1%0.4-2.063.8%

The findings suggest that this compound leads to quicker resolution of inflammation compared to traditional therapies .

Specific Case Studies

  • Anterior Uveitis Treatment :
    A phase 3 study in Japan evaluated this compound against betamethasone in patients with endogenous anterior uveitis. The study found comparable improvements in ACC scores between both treatments, but this compound showed a more rapid response, achieving lower scores by day 7 .
  • Postoperative Inflammation :
    In a clinical trial involving postoperative inflammation management, this compound resulted in an 87% reduction in ACC cell count compared to a mere 30% reduction in placebo groups by day 29 .
  • Scleritis Management :
    A retrospective study reviewed the addition of this compound in patients with anterior scleritis undergoing systemic therapy. The results indicated a clinical resolution rate of approximately 79.6%, with a median time to inactivity of about nine weeks .

Side Effects and Safety Profile

This compound is generally well tolerated, though some patients experience intraocular pressure (IOP) elevation. In studies, IOP increases were noted but remained manageable within acceptable limits; most patients maintained IOP below the threshold of concern (21 mm Hg) .

Adverse Events Frequency (%)
IOP Elevation~25
Loss of Best-Corrected Visual Acuity (BCVA) ≥2 lines~15
Cataract Progression~10

Q & A

Q. How can computational models enhance this compound’s therapeutic index optimization?

  • Methodological Guidance : Develop physiologically based pharmacokinetic (PBPK) models integrating ocular tissue volumes, blood-flow rates, and esterase activity. Validate against clinical PK data to predict optimal dosing intervals and minimize IOP spikes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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